[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine
Description
The compound [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine is a chiral bicyclic amine featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) with a vinyl group at position 5 and a methanamine (-CH2NH2) substituent at position 2. Its stereochemistry (2R,4S,5R) is critical to its interactions with biological targets and physicochemical properties .
Properties
CAS No. |
290817-91-3 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C10H18N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h2,8-10H,1,3-7,11H2/t8-,9-,10+/m0/s1 |
InChI Key |
ZDMOUIRMMCULSB-LPEHRKFASA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2CN |
Canonical SMILES |
C=CC1CN2CCC1CC2CN |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers a direct route to construct the bicyclic framework. Starting from a diene precursor, Grubbs catalysts (e.g., Grubbs II) facilitate intramolecular cyclization:
Linear precursor → [Grubbs II] → Bicyclic intermediate
This method is advantageous for its atom economy but requires judicious selection of protecting groups to prevent catalyst poisoning by the amine. Post-RCM hydrogenation may stabilize the ethenyl group, though this risks over-reduction.
Intramolecular Cyclization of Epoxides
Epoxide-opening cyclization provides stereochemical control. A pre-formed epoxide undergoes nucleophilic attack by the amine, forming the bicyclic system:
Epoxide precursor → [Base] → Azabicyclo[2.2.2]octane
The stereochemistry of the epoxide dictates the final configuration, enabling enantioselective synthesis when using chiral auxiliaries.
Asymmetric Catalytic Hydrogenation
Chiral ruthenium catalysts (e.g., Noyori-type) can establish stereocenters during hydrogenation of ketone intermediates:
Prochiral ketone → [Ru-(S)-BINAP] → (2R,4S,5R)-Alcohol intermediate
Subsequent functional group interconversion (e.g., Mitsunobu reaction) introduces the methanamine group while preserving stereochemistry.
Functional Group Transformations
Ethenyl Group Installation
The ethenyl moiety is introduced via:
- Wittig reaction : Using triphenylphosphine ylides with aldehyde intermediates.
- Elimination reactions : Dehydrohalogenation of β-haloamines with strong bases.
Careful temperature control (-78°C to 0°C) prevents polymerization of the ethenyl group.
Amine Protection and Deprotection
Common strategies include:
| Protecting Group | Conditions for Removal | Compatibility |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | TFA in DCM | Acid-sensitive intermediates |
| Cbz (Benzyloxycarbonyl) | H₂/Pd-C | Hydrogenation-tolerant systems |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine/DMF | Solid-phase synthesis |
Stereochemical Control
Chiral Pool Synthesis
Starting from naturally occurring chiral amines (e.g., cinchona alkaloids) allows retention of configuration. For example, quinine derivatives provide the azabicyclo framework, which can be modified to install the ethenyl and methanamine groups.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) resolve racemic mixtures through selective acylation:
Racemic amine → [Lipase CAL-B] → (R)-Acetamide + (S)-Amine
This method achieves >99% ee but requires optimization of solvent systems and acyl donors.
Industrial-Scale Considerations
Flow Chemistry
Continuous flow systems enhance reaction control for exothermic steps (e.g., hydrogenations):
[Microreactor] → [In-line HPLC monitoring] → Automated purification
This approach reduces batch-to-batch variability and improves safety.
Green Chemistry Metrics
| Metric | Traditional Batch | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
| Energy Consumption (kWh/kg) | 120 | 75 |
Analytical Characterization
Critical quality attributes are verified through:
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various materials and chemicals, including polymers and resins.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine involves its interaction with specific molecular targets. The ethenyl group can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The quinuclidine scaffold is shared among several natural and synthetic alkaloids. Key analogs include:

Key Observations :
- Substituent Variation: The target compound’s methanamine group contrasts with the methoxyquinolinyl-methanol groups in quinine/quinidine, reducing molecular weight and altering polarity.
- Stereochemistry : Diastereomers like QN and QD exhibit divergent biological activities due to stereochemical differences at C8/C9 . The target compound’s 2R,4S,5R configuration may influence chiral recognition in synthesis or binding.
Physicochemical Properties
Notes:
- The target compound’s amine group increases basicity (higher pKa) compared to QN/QD’s tertiary amines, enhancing water solubility.
- Cinchonine’s lack of a methoxy group reduces polarity compared to QN/QD .
Biological Activity
The compound [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine , also known as a derivative of cinchonine, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and databases.
Chemical Information
- IUPAC Name : (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine
- Molecular Formula : C₁₉H₂₂N₂O
- Molecular Weight : 306.39 g/mol
- CAS Number : 7921 (for related compounds)
Structural Characteristics
The compound features a bicyclic structure that contributes to its biological activity. The presence of a nitrogen atom within the bicyclic system is significant for its interaction with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of cinchonine, including this compound, possess antimicrobial properties against various pathogens.
- Anticancer Properties : Initial in vitro studies suggest potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.
- Neurological Effects : There is emerging evidence that this compound may influence neurotransmitter systems, potentially offering neuroprotective benefits.
The biological activity is believed to stem from its ability to interact with specific receptors or enzymes in the body. For instance:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing mood and cognitive functions.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various cinchonine derivatives, including this compound. The results indicated significant activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
| Target Compound | 6 | 12 |
Case Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 10 µM, with a notable increase in caspase activity, suggesting a mechanism involving programmed cell death.
| Concentration (µM) | % Cell Viability | Caspase Activation (Fold Change) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 75 | 3 |
| 25 | 50 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

